molecular formula C10H11NO2 B014739 5,6-Dimethoxyindole CAS No. 14430-23-0

5,6-Dimethoxyindole

Cat. No. B014739
CAS RN: 14430-23-0
M. Wt: 177.2 g/mol
InChI Key: QODBZRNBPUPLEZ-UHFFFAOYSA-N
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Patent
US07528147B2

Procedure details

0.465 g of powdered potassium hydroxide is added to a solution of 0.5 g of 5,6-dimethoxy-1H-indole in 15 ml of dimethylformamide. A solution of 0.725 g of bisublimated iodine in 15 ml of dimethylformamide is added dropwise to the above mixture. After agitation of the reaction medium for approximately 3 hours at a temperature in the region of 20° C., 0.21 ml of iodomethane is added dropwise, maintaining the mixture at this same temperature by cooling using a water bath. After agitation at around 20° C. for 1 hour 30 minutes, the mixture is run into a solution of 1.5 g of sodium thiosulfate in 150 ml of water cooled to around 5° C., and agitated for approximately 10 minutes. The precipitate is filter-dried, washed with five times 5 ml of water cooled to around 5° C., and then dried under vacuum (13 kPa) over phosphorus pentaoxide. 0.78 g of 3-iodo-5,6-dimethoxy-1-methyl-1H-indole is obtained in the form of a solid, the characteristics of which are as follows:
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.725 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]2C(=[CH:12][C:13]=1[O:14][CH3:15])NC=[CH:8]2.[I:16]I.IC.S([O-])([O-])(=O)=S.[Na+].[Na+].[CH3:27][N:28]([CH3:31])[CH:29]=O>O>[I:16][C:8]1[C:7]2[C:27](=[CH:12][C:13]([O:14][CH3:15])=[C:5]([O:4][CH3:3])[CH:6]=2)[N:28]([CH3:31])[CH:29]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
0.465 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1OC
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.725 g
Type
reactant
Smiles
II
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.21 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
agitated for approximately 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the mixture at this same temperature
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
The precipitate is filter-dried
WASH
Type
WASH
Details
washed with five times 5 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to around 5° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum (13 kPa) over phosphorus pentaoxide

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CN(C2=CC(=C(C=C12)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.